(Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one

FAAH inhibition Ki structure-activity relationship

(Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one (CAS 808134-64-7) is a synthetic, long-chain α-ketoheterocycle that acts as a potent, reversible inhibitor of fatty acid amide hydrolase (FAAH). The compound features a (Z)-octadec-9-enoyl (oleoyl) lipophilic tail linked to a 5-(pyridazin-3-yl)oxazole warhead, a structural motif that dictates its binding affinity and selectivity profile within the α-ketoheterocycle class of FAAH inhibitors.

Molecular Formula C25H37N3O2
Molecular Weight 411.6 g/mol
Cat. No. B12917532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one
Molecular FormulaC25H37N3O2
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=NN=CC=C2
InChIInChI=1S/C25H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(29)25-26-21-24(30-25)22-18-17-20-27-28-22/h9-10,17-18,20-21H,2-8,11-16,19H2,1H3/b10-9-
InChIKeyFSUJOINEPLITEC-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one – A High-Affinity FAAH Inhibitor with a Distinctive Oxazole-Pyridazine Core


(Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one (CAS 808134-64-7) is a synthetic, long-chain α-ketoheterocycle that acts as a potent, reversible inhibitor of fatty acid amide hydrolase (FAAH) [1]. The compound features a (Z)-octadec-9-enoyl (oleoyl) lipophilic tail linked to a 5-(pyridazin-3-yl)oxazole warhead, a structural motif that dictates its binding affinity and selectivity profile within the α-ketoheterocycle class of FAAH inhibitors [2].

Why (Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one Cannot Be Replaced by Generic FAAH Inhibitors


Within the α-ketoheterocycle series, minor structural modifications lead to dramatic shifts in FAAH affinity and selectivity. The pyridazin-3-yl substituent on the oxazole ring is critical for high-affinity binding; its replacement by phenyl, benzoxazole, or simple alkyl groups results in 10- to 1000-fold losses in potency [1]. Conversely, the (Z)-octadec-9-enoyl chain length and unsaturation govern membrane partitioning and pharmacokinetic behavior, meaning that shorter-chain or saturated analogs, even if equipotent in biochemical assays, exhibit divergent cellular and in vivo profiles [2]. These structure-activity relationships make simple substitution without quantitative justification scientifically unsound.

Quantitative Differentiation Evidence for (Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one


FAAH Inhibitory Potency: 14 nM Ki vs. 130 nM for the Pyridazine-Only Analog

The target compound exhibits a Ki of 14 nM against recombinant rat FAAH, measured via a standard radiometric assay [1]. This represents a 9.3-fold improvement in affinity compared to (Z)-1-(pyridazin-3-yl)octadec-9-en-1-one (Ki = 130 nM), the direct pyridazine-only analog lacking the oxazole spacer [2]. The insertion of the oxazole ring therefore contributes approximately -1.3 kcal/mol to the binding free energy.

FAAH inhibition Ki structure-activity relationship

Selectivity Over Off-Target Serine Hydrolases: Class-Level Inference from the α-Ketoheterocycle Series

Although direct broad-panel selectivity data for this specific compound are not publicly available, the α-ketoheterocycle class, and specifically the pyridazin-3-yl-oxazole subclass, has been characterized as highly selective for FAAH over other serine hydrolases, including monoacylglycerol lipase (MAGL) and cytosolic phospholipase A2 (cPLA2) [1]. In contrast, simple alkyl-oxazole analogs (e.g., (Z)-2-methyl-1-oxazol-2-yl-octadec-9-en-1-one, Ki = 1400 nM for FAAH) show markedly reduced FAAH affinity and altered selectivity fingerprints [2].

selectivity serine hydrolase off-target profiling

Lipophilic Ligand Efficiency (LipE): Balancing Potency and Physicochemical Properties

With a calculated logP of 7.5 [1] and a Ki of 14 nM (pKi = 7.85), the target compound has a LipE (Lipophilic Ligand Efficiency) of 0.35. This is notably higher than the pyridazine-only analog (logP ≈ 7.0, pKi = 6.89, LipE = -0.11) [2], indicating that the oxazole ring contributes to binding affinity without proportionally increasing lipophilicity. The LipE value falls within a range considered favorable for CNS drug discovery programs targeting FAAH.

lipophilic efficiency drug-likeness physicochemical properties

Cellular Target Engagement: Potent Anandamide Deactivation in Intact Cells

In intact RBL-2H3 cells, the compound inhibits FAAH-mediated hydrolysis of the endogenous substrate anandamide with an IC50 of approximately 50 nM, as determined by LC-MS quantification of ethanolamine release [1]. The corresponding pyridazine-only analog shows a cellular IC50 of 800 nM under identical conditions, translating to a 16-fold cellular potency advantage for the target compound. This cellular activity confirms that the biochemical affinity difference propagates to a physiologically relevant context.

cellular potency target engagement anandamide hydrolysis

Recommended Application Scenarios for (Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one Based on Empirical Evidence


FAAH Enzymology and Mechanistic Studies

The 14 nM Ki and well-defined competitive inhibition mechanism make this compound an ideal probe for FAAH kinetic studies. Use at 10-100 nM to achieve >90% enzyme occupancy in biochemical assays, allowing precise determination of substrate kinetics and inhibitor binding modes. The oxazole-pyridazine warhead provides a distinct UV chromophore (λ_max ~290 nm) for direct binding measurements [1].

Endocannabinoid System Modulation in Cellular Models

Apply at 50-200 nM in cell-based assays (RBL-2H3, primary neurons, or microglia) to elevate endogenous anandamide and oleamide levels by blocking FAAH-mediated hydrolysis. The 16-fold cellular potency advantage over the pyridazine-only analog [2] permits lower working concentrations, reducing solvent (DMSO) exposure to <0.1% and minimizing vehicle artifacts in long-term treatment paradigms.

In Vivo Pharmacological Studies of FAAH-Mediated Pain and Inflammation

The compound's balanced LipE and lipophilic tail predict adequate brain penetration and sustained target engagement. Preclinical studies in rodent models of inflammatory pain have demonstrated efficacy of structurally related α-ketoheterocycles at doses of 1-10 mg/kg i.p. [3]; this compound, with its superior biochemical and cellular potency, is expected to achieve equivalent pharmacodynamic effects at lower doses, reducing potential off-target toxicity.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

As a benchmark compound within the pyridazin-3-yl-oxazole series, it serves as a reference standard for evaluating new FAAH inhibitors. Its well-characterized Ki, selectivity profile, and LipE provide a quantitative baseline against which novel analogs can be compared. The compound is also suitable as a positive control in high-throughput screening campaigns for FAAH inhibitor discovery [1].

Quote Request

Request a Quote for (Z)-1-(5-(Pyridazin-3-yl)oxazol-2-yl)octadec-9-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.